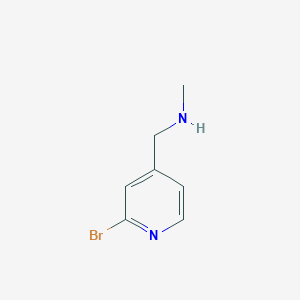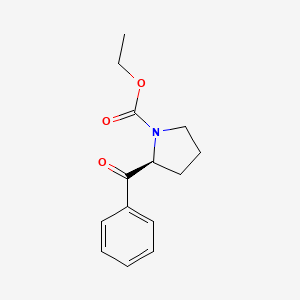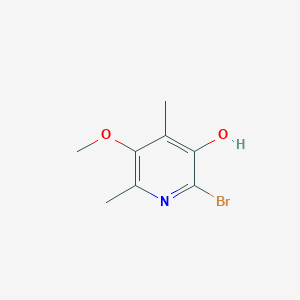![molecular formula C10H13N3O B3210171 1-[(2-Aminophenyl)methyl]imidazolidin-2-one CAS No. 1062404-58-3](/img/structure/B3210171.png)
1-[(2-Aminophenyl)methyl]imidazolidin-2-one
Overview
Description
1-[(2-Aminophenyl)methyl]imidazolidin-2-one is a heterocyclic compound that features an imidazolidinone ring fused with an aminophenyl group. This compound is of significant interest due to its potential applications in pharmaceuticals and organic synthesis. The presence of both the imidazolidinone and aminophenyl moieties allows for a diverse range of chemical reactivity and biological activity.
Preparation Methods
The synthesis of 1-[(2-Aminophenyl)methyl]imidazolidin-2-one can be achieved through several routes:
Direct Incorporation of the Carbonyl Group into 1,2-Diamines: This method involves the reaction of 1,2-diamines with carbonyl-containing reagents under catalytic conditions.
Diamination of Olefins: Olefins can be converted into imidazolidinones through a diamination process, often facilitated by metal catalysts.
Intramolecular Hydroamination of Linear Urea Derivatives: Linear urea derivatives can undergo intramolecular hydroamination to form the imidazolidinone ring.
Aziridine Ring Expansion: Aziridines can be expanded to form imidazolidinones through nucleophilic attack and subsequent ring-opening reactions.
Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity, often using continuous flow reactors and advanced catalytic systems.
Chemical Reactions Analysis
1-[(2-Aminophenyl)methyl]imidazolidin-2-one undergoes various chemical reactions, including:
Substitution: The aminophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include metal catalysts, acidic or basic environments, and specific temperature and pressure settings. Major products formed from these reactions include various substituted imidazolidinones and aminophenyl derivatives.
Scientific Research Applications
1-[(2-Aminophenyl)methyl]imidazolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(2-Aminophenyl)methyl]imidazolidin-2-one involves its interaction with specific molecular targets. The aminophenyl group can engage in hydrogen bonding and π-π interactions, while the imidazolidinone ring can participate in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other biological macromolecules, leading to various biological effects .
Comparison with Similar Compounds
1-[(2-Aminophenyl)methyl]imidazolidin-2-one can be compared with other similar compounds such as:
Imidazolidin-2-one: Lacks the aminophenyl group, resulting in different chemical reactivity and biological activity.
Benzimidazolidin-2-one: Contains a fused benzene ring, which alters its electronic properties and reactivity.
2-Imidazolidinone: A simpler structure with different synthetic routes and applications.
The uniqueness of this compound lies in its combined structural features, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
IUPAC Name |
1-[(2-aminophenyl)methyl]imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-9-4-2-1-3-8(9)7-13-6-5-12-10(13)14/h1-4H,5-7,11H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWWNHWUJDMUPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)CC2=CC=CC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-C]pyridine-2-carboxylate](/img/structure/B3210124.png)

![2-Isopropyl-[1]naphthylamine](/img/structure/B3210154.png)

![2-Chloro-9-cyclobutyl-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one](/img/structure/B3210167.png)


![2-(dibenzo[b,d]furan-4-yl)pyridine](/img/structure/B3210194.png)

